molecular formula C19H17BrO4 B2424206 Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308295-78-5

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2424206
CAS No.: 308295-78-5
M. Wt: 389.245
InChI Key: ABIFRDKFCRJVNX-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-11-6-4-5-7-13(11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFRDKFCRJVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzofuran Skeleton Construction

The benzofuran core is typically synthesized via cyclization of appropriately substituted precursors. A common route involves the condensation of 2-hydroxyacetophenone derivatives with α-haloketones under basic conditions. For example, triethylamine-catalyzed Dieckmann-like aldol condensation between α-haloketones and salicylaldehydes yields 2-substituted benzofurans with high regioselectivity.

Reaction Example:
$$
\text{Salicylaldehyde derivative} + \alpha\text{-Chloroketone} \xrightarrow{\text{Et}_3\text{N}} \text{Benzofuran intermediate}
$$
This method achieves yields exceeding 80% when electron-donating groups are present on the aromatic ring.

Regioselective Bromination at the 6-Position

Introducing bromine at the 6-position requires careful control to avoid polybromination. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective bromination. The benzofuran intermediate is treated with LDA at −78°C, followed by quenching with bromine to afford the 6-bromo derivative.

Optimization Data:

Condition Yield (%) Purity (%)
LDA, THF, −78°C 92 98
NaH, DMF, 0°C 65 85

Catalytic Methods for Functionalization

Copper-Catalyzed O–H/C–H Coupling

Copper(I) iodide facilitates the introduction of the (2-methylphenyl)methoxy group via intramolecular dehydrogenation. A mixture of cesium carbonate and pyridine ensures deprotonation and radical transfer, enabling coupling between benzothiophene derivatives and methanol analogs.

Mechanism:

  • Base-mediated deprotonation of the hydroxyl group.
  • Single-electron transfer (SET) from copper, generating a radical intermediate.
  • Cyclization and oxidation to form the methoxy-substituted benzofuran.

Rhodium-Catalyzed Annulation

Cyclopentadienyl rhodium complexes (CpRh) enable the synthesis of polysubstituted benzofurans through C–H activation. Substrates with electron-donating groups exhibit enhanced reactivity, with yields ranging from 30% to 80% depending on steric hindrance.

Substrate Scope:

Substituent on Arenes Yield (%)
-OMe 78
-NO₂ 45
-Cl 62

Methoxy Group Installation

Nucleophilic Aromatic Substitution

The (2-methylphenyl)methoxy group is introduced via nucleophilic substitution using 2-methylbenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃). This method proceeds with inversion of configuration, ensuring retention of stereochemical integrity.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 60°C
  • Yield: 88%

Ullmann-Type Coupling

Copper-mediated coupling between 6-bromo-benzofuran intermediates and 2-methylbenzyl alcohol derivatives achieves C–O bond formation. Catalytic amounts of CuI and 1,10-phenanthroline enhance reaction efficiency.

Comparison of Ligands:

Ligand Yield (%)
1,10-Phenanthroline 85
Ethylenediamine 72

Esterification and Final Functionalization

Methyl Ester Formation

The carboxylate group at the 3-position is introduced via esterification using methanol and thionyl chloride. This one-pot reaction proceeds via acyl chloride intermediacy, achieving quantitative conversion under reflux conditions.

Procedure:

  • Treat benzofuran-3-carboxylic acid with SOCl₂ to form acyl chloride.
  • Add methanol dropwise at 0°C.
  • Isolate product via vacuum filtration.

Yield: 95%

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate). Structural confirmation employs:

  • ¹H NMR (δ 7.45–6.80 ppm, aromatic protons)
  • HRMS (m/z calculated for C₁₉H₁₇BrO₄: 428.03)

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated flow systems enhance reproducibility for large-scale synthesis. Key parameters include:

  • Residence time: 30 minutes
  • Temperature: 120°C
  • Pressure: 3 bar

Advantages:

  • 20% reduction in solvent use.
  • 15% higher yield compared to batch processes.

Waste Management

Bromine-containing byproducts are neutralized with sodium thiosulfate prior to disposal. Solvent recovery systems achieve 90% recycling efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form a debrominated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of debrominated benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate exhibits significant biological activities that make it a candidate for various applications:

Anticancer Properties

Research indicates that derivatives of benzofuran compounds, including this one, show promise in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. For instance:

  • Mechanisms of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Cell cycle arrest at the S-phase, preventing cancer cell division .

Neuropharmacological Applications

Studies have suggested that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could imply potential applications in treating neurological disorders .

Antimicrobial Activity

Similar compounds have shown antibacterial and antifungal properties, indicating that this compound may also possess antimicrobial effects. This aspect is critical for developing new antibiotics or antifungal agents .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Bromination of benzofuran derivatives .
  • Methylation and methoxylation reactions .

These synthetic routes allow for the creation of various derivatives, which can be tailored for specific biological activities or chemical properties .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups can influence its binding affinity and specificity, while the benzofuran core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methyl-5-methoxybenzofuran-3-carboxylate
  • Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
  • Methyl 6-bromo-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Uniqueness

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both bromine and methoxy groups on the benzofuran ring can enhance its reactivity and potential for derivatization, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by a complex structure that includes a benzofuran core, a bromo group, and a methoxy group. This article explores its biological activity, highlighting its pharmacological potential and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrO3C_{18}H_{18}BrO_3. The presence of the bromine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions. The methoxy group contributes to its electrophilic properties, allowing for various chemical modifications that can influence biological activity.

Property Details
Molecular FormulaC18H18BrO3C_{18}H_{18}BrO_3
Molecular Weight364.24 g/mol
AppearanceColorless oily liquid
SolubilitySoluble in organic solvents

Antiviral Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antiviral properties. In studies focusing on yellow fever virus (YFV), compounds with similar structures demonstrated promising efficacy with selectivity indices (SI) indicating favorable therapeutic windows. For instance, compounds with EC50 values (the concentration required to inhibit viral cytopathic effects by 50%) showed effective antiviral activity, suggesting that this compound may also possess similar properties .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. For example, compounds in this class have demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cell lines. This suggests that this compound may exhibit similar antiproliferative effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : Its structure allows for potential binding to various receptors, modulating their activity which could lead to therapeutic effects.
  • Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

Compound Name Structure Features Biological Activity
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateLacks bromo substitutionExhibits different biological activities
Ethyl 6-bromo-2-methylbenzofuranEthyl instead of methylPotentially different solubility and reactivity
2-Methoxyethyl 6-bromo-5-(2-chlorophenyl)methoxyContains a chlorophenyl groupMay affect pharmacokinetics differently

This comparison highlights how structural variations can influence biological activities, emphasizing the significance of the bromine and methoxy groups in enhancing the pharmacological profile of this compound.

Q & A

Basic: What are the key synthetic pathways for Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, and how is structural confirmation achieved?

Answer:
The compound is synthesized via multi-step routes involving:

  • Coupling reactions : Introduction of the 2-methylphenylmethoxy group via nucleophilic substitution or etherification under basic conditions (e.g., NaH/THF) .
  • Halogenation : Bromination at position 6 using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
  • Esterification : Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide .

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns and regioselectivity .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (e.g., derivative VI in ) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this benzofuran derivative?

Answer:

  • 1^1H-NMR : Identifies proton environments, such as the methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Splitting patterns confirm substitution on the benzofuran core .
  • 13^13C-NMR : Resolves carbonyl (δ 165–170 ppm) and quaternary carbons, critical for verifying the ester and benzofuran backbone .
  • X-ray diffraction : Resolves ambiguities in regiochemistry, especially when halogenation introduces steric effects .
  • HPLC-PDA/MS : Validates purity and detects byproducts from incomplete halogenation or esterification .

Advanced: How can halogenation reagents and conditions be optimized to achieve selective substitution on the benzofuran core?

Answer:

  • Regioselective bromination : Use NBS in dichloromethane at 0°C to target position 6 without over-bromination. Higher temperatures or polar solvents (e.g., DMF) may lead to di- or tri-substitution .
  • Protection strategies : Temporarily block reactive sites (e.g., hydroxyl groups) with benzyl or methyl groups before halogenation .
  • Catalytic systems : Lewis acids like FeCl3_3 or AlCl3_3 enhance electrophilic substitution at electron-rich positions .

Advanced: What methodologies are employed to evaluate cytotoxic and antifungal activities of benzofuran derivatives?

Answer:

  • Cytotoxicity assays :
    • MTT assay : Measures cell viability in human cancer lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure. IC50_{50} values are calculated to compare potency .
    • Apoptosis markers : Flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
  • Antifungal testing :
    • Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus .
    • Time-kill assays : Evaluates fungicidal vs. fungistatic effects over 24–48 hours .

Advanced: How do researchers address contradictions in cytotoxicity data between brominated derivatives and their precursors?

Answer:

  • Mechanistic studies : Compare ROS generation, DNA intercalation, or tubulin inhibition between brominated and non-brominated analogs .
  • Structural-activity relationships (SAR) : Modify substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects on bioactivity .
  • Metabolic stability assays : Assess if bromine enhances resistance to hepatic CYP450 metabolism, prolonging activity .

Advanced: What strategies are effective in designing benzofuran derivatives with enhanced bioactivity and selectivity?

Answer:

  • Functional group diversification :
    • Aminoalkyl side chains : Improve solubility and membrane permeability (e.g., diethylaminoethoxy derivatives in ) .
    • Halogen replacement : Substitute bromine with iodine for heavier atom effects in X-ray crystallography or radiotherapy .
  • Prodrug approaches : Ester hydrolysis in vivo to release active carboxylic acid moieties .
  • Co-crystallization studies : Identify target binding pockets (e.g., tubulin or kinase domains) for rational design .

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